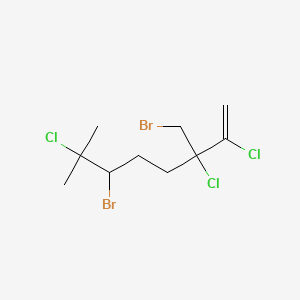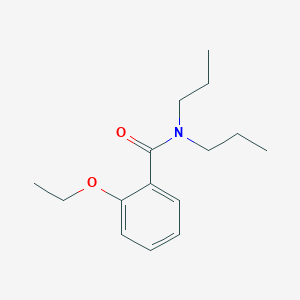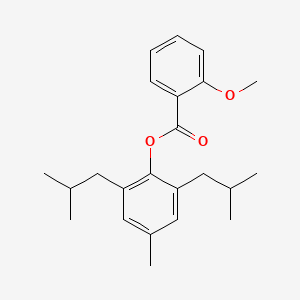
1,2-Diamino-1,2-dideoxy-D-mannitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diamino-1,2-dideoxy-D-mannitol is a unique compound with the molecular formula C6H16N2O4 It is a derivative of D-mannitol, where two hydroxyl groups are replaced by amino groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diamino-1,2-dideoxy-D-mannitol typically involves the selective amination of D-mannitol. One common method includes the use of protective groups to selectively protect hydroxyl groups, followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of biocatalysts is also explored to achieve more environmentally friendly production processes.
化学反応の分析
Types of Reactions: 1,2-Diamino-1,2-dideoxy-D-mannitol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles like acyl chlorides or alkyl halides are used under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amino compounds.
科学的研究の応用
1,2-Diamino-1,2-dideoxy-D-mannitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1,2-Diamino-1,2-dideoxy-D-mannitol exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
類似化合物との比較
1,2-Diamino-1,2-dideoxy-D-glucitol: Similar structure but derived from D-glucose.
1,4-Diamino-1,4-dideoxy-D-mannitol: Differing in the position of amino groups.
Uniqueness: 1,2-Diamino-1,2-dideoxy-D-mannitol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industrial applications.
特性
分子式 |
C6H16N2O4 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-5,6-diaminohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H16N2O4/c7-1-3(8)5(11)6(12)4(10)2-9/h3-6,9-12H,1-2,7-8H2/t3-,4-,5-,6-/m1/s1 |
InChIキー |
ZEAXKJFWPXPWAO-KVTDHHQDSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N)N |
正規SMILES |
C(C(C(C(C(CO)O)O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


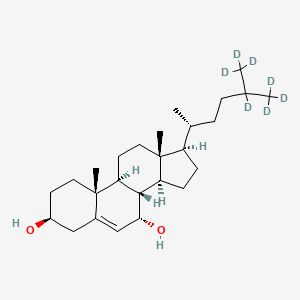



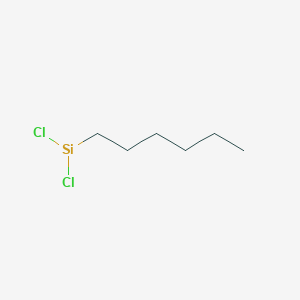

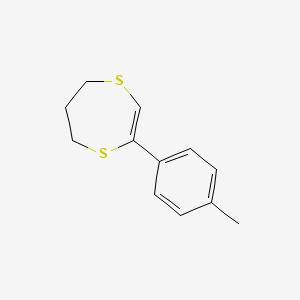
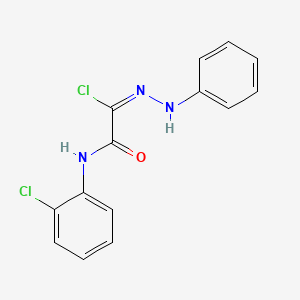

![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
